

Application Note: Analysis of Caspase Cleavage Following MS-444 Treatment by Western Blot

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Compound of Interest

Compound Name: MS-444

Cat. No.: B1676859

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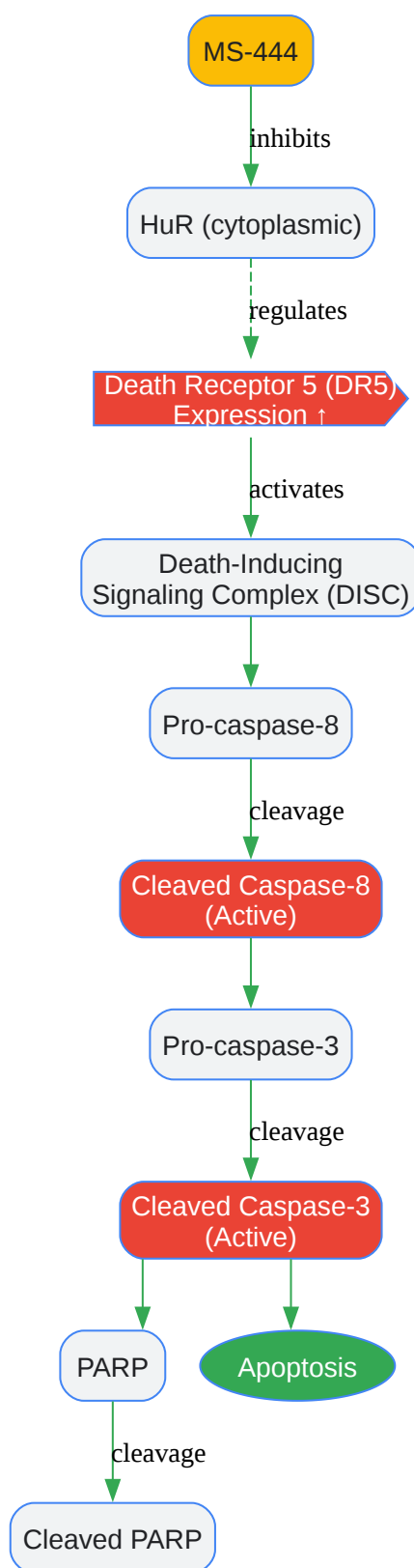
Audience: Researchers, scientists, and drug development professionals.

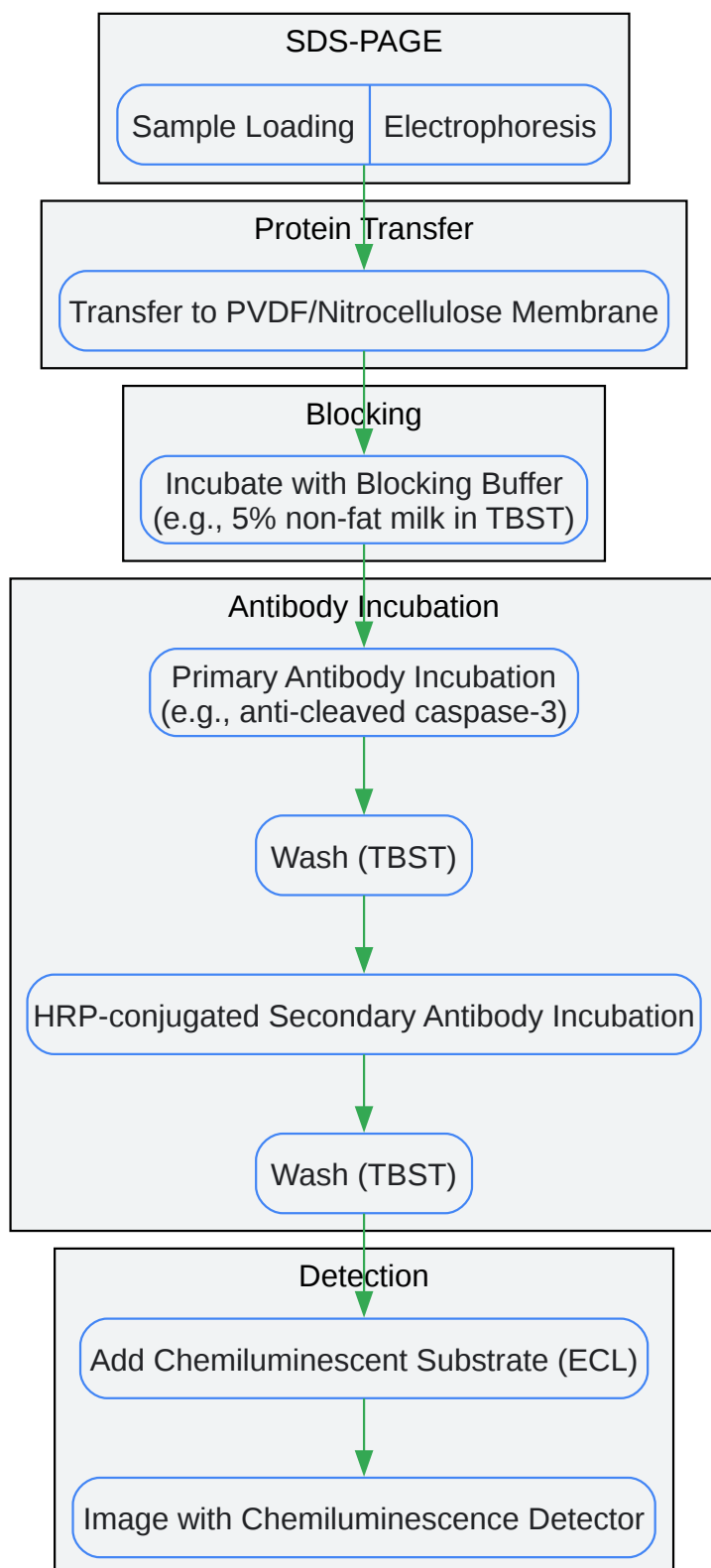
Introduction

MS-444 is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1).[1][2][3] HuR is frequently overexpressed in various cancers, including glioblastoma and colorectal cancer, where it stabilizes the messenger RNAs (mRNAs) of many pro-oncogenic factors.[1][4][5] By inhibiting HuR, **MS-444** disrupts its cytoplasmic function, leading to the destabilization of target mRNAs and subsequent downstream effects, including the induction of apoptosis.[1][4] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[6] This application note provides a detailed protocol for the analysis of caspase cleavage in cancer cell lines treated with **MS-444** using Western blotting, a conventional and reliable method for detecting apoptosis.[6][7]

Mechanism of Action: MS-444 Induced Apoptosis

MS-444 has been shown to induce apoptosis through the extrinsic pathway.[1] Treatment of cancer cells with **MS-444** leads to a dose-dependent increase in the expression of Death Receptor 5 (DR5).[1] This is followed by the activation of caspase-8, an initiator caspase in the extrinsic pathway.[1] Activated caspase-8 then cleaves and activates executioner caspases, such as caspase-3.[1][4] Cleaved caspase-3 is responsible for the proteolysis of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis.[7][8]





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